molecular formula C20H13Cl2FNNaO3 B1672374 2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt CAS No. 892664-04-9

2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt

Cat. No. B1672374
M. Wt: 428.2 g/mol
InChI Key: ROPHIKMBWGQPQO-UHFFFAOYSA-M
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a carboxylic acid group, and several halogenated aromatic rings. These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several aromatic rings. These rings may interact with each other through pi-pi stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of several aromatic rings could increase its stability and rigidity, while the carboxylic acid group could make it more polar and increase its solubility in water .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties. It could potentially be used in a variety of fields, including pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHIKMBWGQPQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt

CAS RN

892664-04-9
Record name GSK-269984A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892664049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-269984A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39648636R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

117 g (0.27 mol) of ethyl 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)-methyl]-2-pyridinecarboxylate were dissolved in ethanol (1 litre) (heating required) and 2M sodium hydroxide (200 ml) was added while still hot. Left to crystallise, and when at room temperature was diluted with an equal volume of water. After one hour at room temperature the solid was filtered off and washed with ethanol/water (1:3). MLS (mother liquors) were evaporated to remove ethanol, the solid was filtered off and the two lots were combined and washed with water and ether. Dried in a vacuum oven for 16 hours at 40° C. and 3 days at 60° C. Yield 110.5 g.
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Synthesis routes and methods II

Procedure details

Ethyl 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (108 mg, 0.25 mmol) was dissolved in 3 ml of ethanol and 1 ml of water. Sodium hydroxide (4 equivalents) was added. The mixture was stirred at 60° C. until TLC showed no more SM (starting material) (˜2 hours). The reaction mixture was cooled down and extracted with ethyl acetate (3×). Dried over MgSO4. Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}-phenyl)methyl]-2-pyridinecarboxylate was obtained as a white solid (94 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt
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2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt
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2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt
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2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt
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2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt
Reactant of Route 6
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2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-, sodium salt

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